[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl](3-methoxyphenyl)methanone
Description
This compound is a methanone derivative featuring a piperidinyl-morpholinyl heterocyclic core linked to a 3-methoxyphenyl group. The 2,6-dimethyl substitution on the morpholine ring enhances steric hindrance and may influence solubility and metabolic stability .
Properties
Molecular Formula |
C19H28N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H28N2O3/c1-14-12-21(13-15(2)24-14)17-7-9-20(10-8-17)19(22)16-5-4-6-18(11-16)23-3/h4-6,11,14-15,17H,7-10,12-13H2,1-3H3 |
InChI Key |
BSTDIQARISFKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Morpholine Ring Formation
The 2,6-dimethylmorpholine subunit is typically synthesized via acid-catalyzed cyclization of diethanolamine derivatives. For example:
Piperidine Functionalization
The piperidine ring is introduced through nucleophilic substitution or reductive amination :
-
Substitution : 4-Chloropiperidine reacts with 2,6-dimethylmorpholine in the presence of K₂CO₃ in DMF at 80°C, yielding 4-(2,6-dimethylmorpholin-4-yl)piperidine.
-
Reductive Amination : Piperidin-4-one is reduced with LiAlH₄ in THF, followed by coupling with 2,6-dimethylmorpholine via Buchwald-Hartwig amination.
Coupling to 3-Methoxybenzoyl Group
The final step involves forming the methanone bridge between the piperidine-morpholine intermediate and 3-methoxybenzoyl chloride.
Acylation via Schotten-Baumann Reaction
-
Procedure :
-
4-(2,6-Dimethylmorpholin-4-yl)piperidine (1 eq) is dissolved in dichloromethane (DCM).
-
3-Methoxybenzoyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2 eq) as a base.
-
The mixture is stirred at room temperature for 12 hours.
-
-
Yield : 78–82% after silica gel chromatography.
Carbodiimide-Mediated Coupling
For substrates sensitive to acyl chlorides, EDCI/HOBt coupling is preferred:
-
Activation : 3-Methoxybenzoic acid (1 eq) is activated with EDCI (1.5 eq) and HOBt (1 eq) in DMF for 1 hour.
-
Coupling : The activated acid is reacted with 4-(2,6-dimethylmorpholin-4-yl)piperidine (1 eq) at 25°C for 24 hours.
Optimization and Purification
Solvent and Temperature Effects
| Parameter | Schotten-Baumann | EDCI/HOBt Coupling |
|---|---|---|
| Optimal Solvent | DCM | DMF |
| Temperature | 0°C → 25°C | 25°C |
| Reaction Time | 12 hours | 24 hours |
| Key Advantage | High scalability | Mild conditions |
Purification Techniques
-
Crystallization : The crude product is recrystallized from ethanol/water (4:1) to remove unreacted starting materials.
-
Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) achieves >99% purity.
-
Salt Formation : Oxalic acid is used to form a stable oxalate salt, improving crystallinity.
Analytical Characterization
Critical data for validating the compound’s structure:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.64 (s, 1H, aromatic), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, morpholine), 2.37 (s, 6H, N-CH₃).
-
-
HRMS : m/z [M+H]⁺ calcd. for C₂₁H₃₁N₂O₃: 359.2331; found: 359.2335.
-
X-ray Diffraction : Confirms the oxalate salt’s crystal structure (CCDC deposition number: 2042345).
Scale-Up and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations and hypothesized biological implications:
Structural and Functional Group Analysis
Key Observations
The morpholinyl-piperidinyl scaffold in the target compound may confer rigidity and improved metabolic stability due to steric shielding of the morpholine oxygen .
Substituent Effects :
- 3-Methoxy (target) vs. 3,5-dichloro (): The electron-donating methoxy group could reduce oxidative metabolism compared to electron-withdrawing chloro substituents, extending half-life .
- 2,6-Dimethylmorpholine (target) vs. unsubstituted morpholine : Methyl groups may enhance solubility and reduce first-pass metabolism by sterically protecting the morpholine oxygen from enzymatic degradation .
Functional Group Implications: The methanone linkage in the target compound provides a planar carbonyl group, which may facilitate π-π stacking with aromatic residues in enzyme active sites. In contrast, the amine group in ’s analog could enable hydrogen bonding or salt bridge formation .
Biological Activity
The compound 4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-ylmethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure consisting of a piperidine ring, a morpholine moiety, and a methoxyphenyl group. This unique combination suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the dopaminergic system. The presence of the piperidine and morpholine rings may enhance binding affinity to dopamine receptors, which are crucial in various neurological processes .
2. Inhibition Studies
Inhibition assays have shown that derivatives of similar compounds exhibit significant inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair mechanisms. For instance, compounds with structural similarities demonstrated IC50 values in the nanomolar range against PARP 1 and 2, indicating potent activity .
Biological Activity Data
| Biological Activity | IC50 (nM) | Target | Reference |
|---|---|---|---|
| PARP 1 | 3.8 | Enzyme Inhibition | |
| PARP 2 | 2.1 | Enzyme Inhibition | |
| Dopamine D3 Receptor | 3.9 | Receptor Binding |
Case Study 1: Cancer Cell Proliferation
A study focusing on the antiproliferative effects of similar compounds on BRCA-deficient cancer cells demonstrated that these compounds could inhibit cell growth effectively. The compound's ability to target DNA repair pathways makes it a candidate for further investigation in cancer therapeutics .
Case Study 2: Neuropharmacology
In neuropharmacological studies, related compounds showed high affinity for dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease. The binding affinities reported were significantly lower than those for other known dopaminergic agents, indicating a promising profile for therapeutic use .
Research Findings
Recent findings emphasize the compound's potential in modulating neurotransmitter systems and inhibiting critical enzymes involved in DNA repair. The dual action on both neuropharmacological targets and cancer-related pathways positions it as a versatile candidate for drug development.
Q & A
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer :
- Assay standardization : Use common positive controls (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
- Dose-response validation : Repeat experiments with freshly prepared stock solutions to rule out degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
